3-Bromo-5-fluoro-4-iodotoluene CAS 1000576-09-9 chemical properties
An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-iodotoluene (CAS 1000576-09-9): Properties, Synthesis, and Reactivity for Advanced Research Introduction 3-Bromo-5-fluoro-4-iodotoluene, identified by the CAS Number 1000...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-iodotoluene (CAS 1000576-09-9): Properties, Synthesis, and Reactivity for Advanced Research
Introduction
3-Bromo-5-fluoro-4-iodotoluene, identified by the CAS Number 1000576-09-9, is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science.[1][2] Its structure, featuring a toluene backbone substituted with three distinct halogens—fluorine, bromine, and iodine—at specific positions, makes it an exceptionally versatile synthetic building block.[3]
The strategic placement of these halogens provides a platform for sequential and site-selective chemical modifications. The differential reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds allows researchers to introduce various functional groups in a controlled manner, building molecular complexity from a single, stable scaffold.[4] Furthermore, the incorporation of a fluorine atom is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical agents.[5][6] This guide provides a comprehensive overview of the known and predicted chemical properties of 3-Bromo-5-fluoro-4-iodotoluene, a proposed synthetic route, its unique reactivity profile, and its potential applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be identified or reliably predicted based on its structure and data from analogous haloaromatic compounds. Haloarenes are generally insoluble in water but show good solubility in common organic solvents.[7][8] Their boiling points and densities are higher than the parent hydrocarbon and increase with the atomic mass of the halogen substituents (I > Br > Cl > F).[8][9]
Table 1: Core Properties of 3-Bromo-5-fluoro-4-iodotoluene
The proposed strategy involves a multi-step sequence starting from a commercially available precursor, leveraging the distinct electronic properties of the substituents to guide the regioselective introduction of each halogen. A plausible pathway begins with 3-bromo-5-fluorotoluene and proceeds via electrophilic iodination.
Causality of Experimental Design:
Starting Material: 3-Bromo-5-fluorotoluene is chosen as it already contains two of the required halogens in the correct meta-relationship.
Reaction Choice: Electrophilic iodination is the standard method for introducing an iodine atom onto an activated aromatic ring.
Regioselectivity: The key to this synthesis is controlling the position of the incoming iodine electrophile. On the 3-bromo-5-fluorotoluene ring, the methyl group is a moderately activating, ortho-, para-director. The fluorine and bromine atoms are deactivating, ortho-, para-directors. The position C4 is ortho to the methyl group and ortho to the fluorine atom. The position C2 is also ortho to the methyl group and ortho to the bromine. The position C6 is ortho to both fluorine and bromine. The activating effect of the methyl group, combined with the directing influence of both the methyl and fluoro groups, strongly favors substitution at the C4 position, leading to the desired product.
Navigating the Halogen Dance: A Technical Guide to 1-Bromo-3-fluoro-2-iodo-5-methylbenzene
Executive Summary In the realm of fragment-based drug discovery (FBDD), poly-halogenated aromatic scaffolds serve as the "Swiss Army knives" of structural diversification. This guide provides an in-depth analysis of 1-Br...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of fragment-based drug discovery (FBDD), poly-halogenated aromatic scaffolds serve as the "Swiss Army knives" of structural diversification. This guide provides an in-depth analysis of 1-Bromo-3-fluoro-2-iodo-5-methylbenzene (CAS: 1000576-09-9), a high-value intermediate characterized by its orthogonal reactivity profile.
This molecule is not merely a solvent or simple reagent; it is a tri-functional scaffold designed for sequential cross-coupling. The presence of Iodine, Bromine, and Fluorine on a single toluene core allows chemists to perform site-selective functionalization in a predictable order (
), enabling the rapid construction of complex heteroaromatic libraries.
Part 1: Nomenclature & Identification
Accurate identification is critical when sourcing or registering this compound, as the IUPAC priority rules can lead to confusion between benzene-based and toluene-based naming conventions.
The Identity Crisis: Benzene vs. Toluene
While "Methylbenzene" (Toluene) is a retained IUPAC name, the systematic naming often reverts to benzene to minimize ambiguity in numbering.
Systematic Name (Benzene-based): 1-Bromo-3-fluoro-2-iodo-5-methylbenzene[1]
Logic: Alphabetical priority of substituents (B romo, F luoro, I odo, M ethyl) determines the citation order. The numbering (1, 2, 3,[2] 5) is chosen to give the lowest locant set.
Functional Name (Toluene-based): 3-Bromo-5-fluoro-4-iodotoluene
Logic: The methyl group defines position 1. The remaining substituents are numbered to yield the lowest locant set (3, 4, 5).
Figure 1: Decision logic for IUPAC vs. catalog naming conventions.
Part 2: Chemo-selectivity & Orthogonal Reactivity
The utility of 1-Bromo-3-fluoro-2-iodo-5-methylbenzene lies in the bond dissociation energy (BDE) differences between the Carbon-Halogen bonds. This allows for Iterative Cross-Coupling (ICC) .
The Reactivity Hierarchy
In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition correlates inversely with bond strength.
Site A (C-I Bond):
.
Status:Most Reactive. Reacts at room temperature or mild heating.
Role: First point of diversification (Scaffold anchoring).
Site B (C-Br Bond):
.
Status:Latent Reactivity. Requires higher temperatures or specialized ligands (e.g., Buchwald phosphines) after the iodine has been engaged.
Site C (C-F Bond):
.
Status:Metabolic Blocker / Electronic Modulator. Generally inert to Pd(0). Used to modulate pKa, lipophilicity (LogP), and metabolic stability.
Sequential Workflow Diagram
Figure 2: Sequential functionalization strategy leveraging differential C-X bond strengths.
Part 3: Synthesis & Experimental Protocols
Synthesizing this specific isomer requires overcoming the "crowding" effect. The Iodine atom is sandwiched between Bromine and Fluorine.[3][4] Direct electrophilic iodination of 3-bromo-5-fluorotoluene often yields mixtures. The most reliable method involves Directed Ortho Lithiation (DoL) followed by an iodine quench.
Synthesis Protocol: The "Sandwich" Lithiation
Note: This protocol assumes the starting material is 3-Bromo-5-fluorotoluene.
Mechanism: The C4 proton is the most acidic site on the ring due to the inductive withdrawal of the flanking Bromine and Fluorine atoms (the "cooperative inductive effect").
Materials:
Precursor: 3-Bromo-5-fluorotoluene (1.0 eq)
Base: LDA (Lithium Diisopropylamide) or LiTMP (1.1 eq)
Electrophile: Iodine (
) or NIS (N-Iodosuccinimide) (1.2 eq)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Inert Atmosphere Setup: Flame-dry a 250mL Schlenk flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).
Base Preparation/Addition: Cool the THF to
. Add LDA dropwise.
Substrate Addition: Add 3-Bromo-5-fluorotoluene slowly to the base.
Critical Checkpoint: Stir for 30-60 minutes at
. The solution may turn yellow/orange, indicating the formation of the lithiated species. The lithiation will occur preferentially at the C4 position (between Br and F) due to acidity, despite steric bulk.
Electrophile Trapping: Dissolve Iodine (
) in minimal THF and add dropwise to the lithiated mixture.
Observation: The color will transition from dark orange to light yellow/brown.
Quench & Workup: Allow to warm to room temperature. Quench with saturated
(sodium thiosulfate) to remove excess iodine (color disappears). Extract with EtOAc.
Purification: Recrystallization from Hexanes/EtOH is preferred over column chromatography to separate any unreacted starting material.
Analytical Validation (Expected Data)
Technique
Expected Signal
Interpretation
1H NMR
Singlet ~2.3 ppm (3H)
Methyl Group
1H NMR
Two Singlets (aromatic)
Protons at C2 and C6 are chemically distinct but may appear as singlets or doublets due to F-coupling.
13C NMR
~21 ppm
Methyl Carbon
GC-MS
M+ Peak at 314/316
Confirming Br/I isotope pattern (1:1 doublet for Br).
References
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general Pd-coupling mechanisms).
Fairlamb, I. J. S. (2010).[5] Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Nobel Prize Scientific Background. Retrieved from [Link]
Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition.
PubChem. (2025). Compound Summary: 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-4-iodotoluene, with a Core Focus on Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive analysis of the physical properties of the novel...
This technical guide provides a comprehensive analysis of the physical properties of the novel halogenated aromatic compound, 3-Bromo-5-fluoro-4-iodotoluene. Recognizing the critical role that precise physical characterization plays in drug discovery and development, this document delves into the theoretical and practical aspects of determining the melting point of this compound. Given the absence of extensive published data for this specific isomer, this guide synthesizes information from analogous structures and established principles of physical organic chemistry to provide a robust framework for its characterization.
Introduction: The Significance of Halogenated Toluene Scaffolds in Medicinal Chemistry
Halogenated toluene derivatives are privileged scaffolds in modern medicinal chemistry. The introduction of halogen atoms—fluorine, bromine, and iodine—onto a toluene backbone imparts significant and often beneficial modifications to a molecule's physicochemical properties. These include alterations in lipophilicity, metabolic stability, and binding interactions with biological targets. The specific substitution pattern of 3-Bromo-5-fluoro-4-iodotoluene suggests a compound of interest for creating diverse chemical libraries for high-throughput screening and for fine-tuning the properties of lead compounds.
A precise understanding of the physical properties of such a building block is paramount. The melting point, in particular, serves as a crucial indicator of purity and is a fundamental parameter influencing formulation, solubility, and storage stability.[1]
Theoretical Considerations for the Melting Point of 3-Bromo-5-fluoro-4-iodotoluene
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces within the crystal lattice.[1][2] For 3-Bromo-5-fluoro-4-iodotoluene, several factors will influence its melting point:
Molecular Weight and Halogen Substitution: The presence of heavy atoms like bromine and iodine significantly increases the molecular weight (MW: 314.92 g/mol for the isomeric 3-Bromo-5-fluoro-2-iodotoluene), leading to stronger van der Waals forces.[3][4][5] Generally, for a given isomeric series, the boiling and melting points increase with the atomic mass of the halogen.[5]
Dipole-Dipole Interactions: The carbon-halogen bonds are polar, creating a net molecular dipole moment that contributes to dipole-dipole interactions, further strengthening the crystal lattice.[4][6]
Molecular Symmetry and Packing Efficiency: The substitution pattern on the aromatic ring dictates how efficiently the molecules can pack into a crystal lattice. A more symmetrical molecule often packs more tightly, resulting in a higher melting point. The para-isomers of disubstituted benzenes, for instance, often have higher melting points than their ortho and meta counterparts due to their greater symmetry.[4]
Given the lack of experimental data for 3-Bromo-5-fluoro-4-iodotoluene, we can draw comparisons to structurally similar compounds to estimate its melting point. For example, 3-Bromo-5-fluoropyridine, a related heterocyclic compound, has a melting point of 24-28 °C. However, the presence of the additional iodine and methyl group on a benzene ring in our target molecule will significantly alter the intermolecular forces. The isomeric 5-Bromo-4-fluoro-2-iodotoluene is predicted to have a boiling point of 258.4±35.0 °C, and while a melting point is not provided, its liquid state at room temperature is suggested.[7] Considering the high molecular weight and the potential for strong intermolecular interactions, it is plausible that 3-Bromo-5-fluoro-4-iodotoluene is a solid at room temperature with a relatively low to moderate melting point.
Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-4-iodotoluene and Related Compounds
Experimental Determination of Melting Point: A Rigorous Protocol
The following protocol outlines a robust method for the precise determination of the melting point of a novel compound like 3-Bromo-5-fluoro-4-iodotoluene. This procedure is designed to ensure accuracy and reproducibility, which are critical for establishing a reliable physical constant for this substance.
Materials and Instrumentation
Sample: 3-Bromo-5-fluoro-4-iodotoluene (ensure highest possible purity)
Instrumentation: Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)
Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end
Sample Preparation Tools: Mortar and pestle, spatula
Step-by-Step Experimental Workflow
Sample Preparation:
Ensure the sample is completely dry and in a fine powdered form.[8] If the crystals are large, gently grind them to a fine powder using a clean, dry mortar and pestle. This ensures uniform packing and heat transfer.
Capillary Tube Loading:
Invert a capillary tube and press the open end into the powdered sample.
Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Alternatively, drop the tube down a long glass tube to facilitate packing.[1]
The packed sample height should be approximately 2-3 mm.
Melting Point Apparatus Setup:
Insert the loaded capillary tube into the sample holder of the melting point apparatus.[8][9]
Approximate Melting Point Determination (Rapid Ramp):
If the melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C per minute).[1]
Record the approximate temperature range at which the sample melts. This provides a target for the more precise measurement.
Precise Melting Point Determination (Slow Ramp):
Allow the apparatus to cool to at least 20 °C below the approximate melting point.[9]
Begin heating at a slow, controlled rate of 1-2 °C per minute.[9]
Record the Onset Temperature (T₁): The temperature at which the first droplet of liquid is observed.[9]
Record the Clear Point Temperature (T₂): The temperature at which the entire sample has completely liquefied.[9]
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).[2]
Mixed Melting Point for Identity Confirmation (Optional but Recommended):
If a reference standard of 3-Bromo-5-fluoro-4-iodotoluene is available, a mixed melting point determination can confirm the identity of the synthesized sample.
Prepare an intimate 1:1 mixture of the sample and the reference standard.
Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual components, the two samples are identical.[1] A significant depression and broadening of the melting range indicate that the samples are different.[1]
Self-Validating System and Trustworthiness
The protocol's integrity is maintained through a self-validating approach. The initial rapid ramp provides a preliminary, albeit less precise, value. The subsequent slow ramp determination, performed in triplicate, ensures reproducibility. The narrowness of the final melting point range serves as an internal indicator of sample purity. A broad melting range would suggest the presence of impurities, necessitating further purification and re-analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for the experimental determination of melting point.
Conclusion and Future Directions
While a definitive experimental melting point for 3-Bromo-5-fluoro-4-iodotoluene is not yet available in the public domain, this guide provides a robust theoretical framework and a detailed experimental protocol for its determination. The principles outlined herein, based on the physical properties of related haloaromatics, suggest that this compound is likely a solid at room temperature. The accurate determination of its melting point is a critical first step in its characterization and will be invaluable for its application in drug discovery and materials science. Further studies, including single-crystal X-ray diffraction, would provide definitive structural information and further elucidate the relationship between its structure and physical properties.
An In-depth Technical Guide to CAS 1000576-09-9 (3-Bromo-5-fluoro-4-iodotoluene) for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized chemical building blocks. Polysubstituted aromatic compounds are of particular importance, serving as rigid scaffolds upon which pharmacophoric elements can be precisely arranged to optimize interactions with biological targets. The subject of this guide, 3-Bromo-5-fluoro-4-iodotoluene (CAS 1000576-09-9), represents a prime example of such a scaffold. Its unique arrangement of four different substituents—a methyl group, a fluorine atom, a bromine atom, and an iodine atom—on a benzene ring offers medicinal chemists a powerful tool for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The bromine and iodine atoms provide orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities at specific vectors. This multi-functional nature makes 3-Bromo-5-fluoro-4-iodotoluene a valuable starting material for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[2][3]
This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the commercial landscape, synthesis, purification, and analytical characterization of 3-Bromo-5-fluoro-4-iodotoluene, thereby facilitating its effective utilization in research and development programs.
Commercial Availability and Key Suppliers
3-Bromo-5-fluoro-4-iodotoluene is available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. The compound is typically offered in research quantities, with purities generally reported to be in the range of 96-98%. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) from the supplier to verify its identity and purity.
Below is a summary of some of the commercial suppliers of CAS 1000576-09-9. Researchers are advised to contact these suppliers directly for the most up-to-date information on availability, pricing, and product specifications.
Supplier
Location
Noted Purity/Grades
CHEMLYTE SOLUTIONS CO.,LTD
China
Manufactory
AChemBlock
USA
96%
Hyma Synthesis Pvt. Ltd.
India
98%
This table is not exhaustive and represents a snapshot of publicly available information. Researchers should conduct their own due diligence when selecting a supplier.
Synthesis and Purification: A Practical Approach
The synthesis of 3-Bromo-5-fluoro-4-iodotoluene can be achieved through a multi-step sequence, leveraging established methodologies in aromatic chemistry. A plausible and referenced synthetic route starts from a commercially available, less substituted aromatic precursor.
Synthetic Pathway
A documented synthesis of 1-bromo-3-fluoro-4-iodo-2-methylbenzene, a synonym for 3-Bromo-5-fluoro-4-iodotoluene, involves the ortho-lithiation of a substituted aromatic precursor followed by methylation.[4]
Caption: Synthetic route to 3-Bromo-5-fluoro-4-iodotoluene.
Detailed Experimental Protocol
The following protocol is adapted from a literature procedure and outlines the synthesis of 3-Bromo-5-fluoro-4-iodotoluene.[4]
Step 1: Generation of the Lithiated Intermediate
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (6.06 mL) in anhydrous tetrahydrofuran (THF, 100 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (24.9 mL of a 1.6 M solution in hexane) dropwise, maintaining the internal temperature below -70 °C.
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 1 hour.
In a separate flask, dissolve 4-bromo-2-fluoro-1-iodobenzene (10.0 g) in anhydrous THF (50 mL).
Add the solution of 4-bromo-2-fluoro-1-iodobenzene dropwise to the LDA solution at -78 °C.
Stir the reaction mixture at -78 °C for an additional hour to ensure complete formation of the lithiated intermediate.
Step 2: Methylation and Work-up
To the solution of the lithiated intermediate, add methyl iodide (2.90 mL) dropwise at -78 °C.
Continue stirring the reaction mixture at -78 °C for 2 hours.
Allow the reaction to warm to room temperature.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with ethyl acetate.
Combine the organic extracts and wash with saturated brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown oil.[4]
Purification Strategies
The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvents. Purification is essential to obtain material of high purity suitable for subsequent applications.
Column Chromatography:
A common and effective method for purifying compounds of this nature is silica gel column chromatography.[5][6][7][8][9]
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Recrystallization:
If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[10][11][12][13][14]
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen using small amounts of the crude product with various solvents (e.g., hexanes, toluene, ethanol, methanol, or mixtures thereof) should be performed to identify suitable conditions.
Quality Control and Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and integrity of 3-Bromo-5-fluoro-4-iodotoluene. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR):
The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For 3-Bromo-5-fluoro-4-iodotoluene, the following signals are expected:
A singlet or a doublet (due to coupling with fluorine) for the methyl protons.
Signals in the aromatic region for the two aromatic protons, with splitting patterns influenced by coupling to each other and to the fluorine atom.
A reported ¹H NMR spectrum for a related compound, 1-bromo-3-fluoro-4-iodo-2-methyl-benzene, shows the following peaks: ¹H-NMR(CDCl₃)δ: 2.37 (3H, d, J=2.6 Hz), 7.10 (1H, dd, J=8.5, 1.1 Hz), 7.39-7.46 (1H, m).[4]
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.[15][16][17][18][19] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and electron-donating effects of the various substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 3-Bromo-5-fluoro-4-iodotoluene (C₇H₅BrFI), the expected monoisotopic mass is approximately 313.86 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[20][21][22][23]
Chromatographic Purity Analysis (HPLC/GC)
High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the preferred methods for determining the purity of 3-Bromo-5-fluoro-4-iodotoluene.[10][24][25][26][27][28]
Typical HPLC Method Parameters:
Column: A reverse-phase C18 column is a common choice.
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Typical GC Method Parameters:
Column: A capillary column with a non-polar or medium-polarity stationary phase.
Carrier Gas: Helium or hydrogen.
Injector and Detector Temperature: Optimized to ensure proper volatilization and detection without degradation.
Detection: Flame ionization detector (FID) or mass spectrometry (MS).
Applications in Drug Discovery and Development
While specific, publicly disclosed applications of 3-Bromo-5-fluoro-4-iodotoluene are limited, its structural features strongly suggest its utility as a key intermediate in the synthesis of complex, biologically active molecules. The strategic placement of the halogen atoms allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of libraries of compounds for screening against a wide range of biological targets.
The presence of the fluorine atom can impart desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.[2] Given the prevalence of substituted aromatic scaffolds in many classes of drugs, particularly kinase inhibitors, 3-Bromo-5-fluoro-4-iodotoluene represents a valuable tool for medicinal chemists seeking to explore new chemical space and develop novel therapeutic agents.
Conclusion
3-Bromo-5-fluoro-4-iodotoluene is a highly functionalized aromatic building block with significant potential for application in drug discovery and development. Its commercial availability, coupled with a feasible synthetic route, makes it an accessible starting material for research programs. The orthogonal reactivity of its halogen substituents provides a versatile platform for the synthesis of complex molecular architectures. As the demand for novel and effective small molecule therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount to the success of future drug discovery endeavors. This guide provides a foundational understanding of the key technical aspects of 3-Bromo-5-fluoro-4-iodotoluene, empowering researchers to effectively incorporate this valuable compound into their synthetic strategies.
References
Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
MDPI. Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. [Link]
ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]
Quora. How to recrystallize and separate the substance I synthesized in toluene but is oily. [Link]
eGrove. 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. [Link]
PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodopropane C3H7I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram. [Link]
ResearchGate. Gas chromatographic determination of benzene, toluene, ethylbenzene and xylenes using flame ionization detector in water samples with direct aqueous injection up to 250 μl. [Link]
Google Patents.
MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Royal Society of Chemistry. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
ResearchGate. Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. [Link]
ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. [Link]
EPA Archive. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]
ResearchGate. Techniques for purification of polycyclic aromatic hydrocarbons | Request PDF. [Link]
Universiti Kebangsaan Malaysia. CHROMATOGRAPHIC DETERMINATION OF TOLUENE AND ITS METABOLITES IN URINE FOR TOLUENE EXPOSURE – A REVIEW. [Link]
PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]
Shimadzu. System Gas Chromatograph - Benzene Toluene and Aromatic Analysis. [Link]
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-iodotoluene and Its Isomers: Synthesis, Characterization, and Differentiation
Foreword For researchers, scientists, and professionals in drug development, a profound understanding of the nuanced differences between isomeric forms of a molecule is paramount. Isomers, while sharing the same molecula...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of the nuanced differences between isomeric forms of a molecule is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. This guide provides a comprehensive technical exploration of 3-Bromo-5-fluoro-4-iodotoluene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into its synthesis, the structural elucidation of its various positional isomers, and the analytical methodologies required for their definitive differentiation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction to 3-Bromo-5-fluoro-4-iodotoluene and the Significance of Its Isomerism
3-Bromo-5-fluoro-4-iodotoluene (IUPAC name: 1-Bromo-3-fluoro-2-iodo-5-methylbenzene) is a halogenated derivative of toluene. The strategic placement of three different halogen atoms (bromine, fluorine, and iodine) on the toluene scaffold offers a versatile platform for further chemical modifications. The carbon-halogen bonds serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The presence of fluorine is of particular interest in drug discovery, as its incorporation can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.
Isomerism in this context primarily refers to positional isomerism, where the bromine, fluorine, and iodine atoms, along with the methyl group, can be arranged in various positions on the benzene ring. Each unique arrangement constitutes a distinct isomer with its own set of properties. The ability to synthesize and isolate a specific isomer is often a critical step in the development of novel pharmaceuticals and functional materials.
Synthetic Strategies for 3-Bromo-5-fluoro-4-iodotoluene and Its Isomers
The synthesis of polysubstituted aromatic compounds like 3-Bromo-5-fluoro-4-iodotoluene and its isomers requires a strategic, multi-step approach, often leveraging the directing effects of the substituents. A plausible and versatile synthetic pathway involves a combination of electrophilic aromatic substitution and Sandmeyer reactions.
Proposed Synthesis of 3-Bromo-5-fluoro-4-iodotoluene
A logical retrosynthetic analysis suggests that 3-Bromo-5-fluoro-4-iodotoluene can be synthesized from a readily available starting material like 3-bromo-5-fluorotoluene. The key steps would involve the introduction of an amino group, followed by its conversion to an iodo group via a Sandmeyer reaction.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Bromo-5-fluoro-4-iodotoluene.
Step-by-Step Experimental Protocol:
Nitration of 3-Bromo-5-fluorotoluene:
To a stirred solution of 3-bromo-5-fluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for several hours.
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-fluoro-4-nitrotoluene.
Reduction of the Nitro Group:
Dissolve the 3-bromo-5-fluoro-4-nitrotoluene in ethanol and add iron powder and concentrated hydrochloric acid.
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture, neutralize with a base (e.g., sodium carbonate), and filter to remove the iron salts.
Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate to obtain 3-bromo-5-fluoro-4-aminotoluene.
Sandmeyer Reaction for Iodination:
Dissolve the 3-bromo-5-fluoro-4-aminotoluene in a mixture of sulfuric acid and water and cool to 0-5 °C.
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
In a separate flask, dissolve potassium iodide in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.
Dry the organic layer and purify the crude product by column chromatography to yield 3-Bromo-5-fluoro-4-iodotoluene.
Synthesis of Positional Isomers
The synthesis of other positional isomers would follow similar principles but with different starting materials and a carefully planned sequence of reactions to achieve the desired substitution pattern. For example, starting with a different isomer of bromofluorotoluene or aminotoluene would lead to a different final product.
Comparative Analysis of 3-Bromo-5-fluoro-4-iodotoluene and Its Positional Isomers
There are numerous possible positional isomers of 3-Bromo-5-fluoro-4-iodotoluene. A systematic nomenclature is crucial for their identification. The key to differentiating these isomers lies in their unique physical and spectroscopic properties.
Table 1: Selected Positional Isomers and Their Identifying Information
IUPAC Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
1-Bromo-3-fluoro-2-iodo-5-methylbenzene
1000576-09-9
C₇H₅BrFI
314.92
1-Bromo-3-fluoro-4-iodo-2-methylbenzene
Not readily available
C₇H₅BrFI
314.92
1-Bromo-3-fluoro-5-iodo-2-methylbenzene
1805420-51-2
C₇H₅BrFI
314.92
2-Bromo-4-fluoro-6-iodotoluene
Not readily available
C₇H₅BrFI
314.92
4-Bromo-2-fluoro-6-iodotoluene
Not readily available
C₇H₅BrFI
314.92
2-Bromo-6-fluoro-4-iodotoluene
Not readily available
C₇H₅BrFI
314.92
Analytical Differentiation of Isomers
The unambiguous identification of each isomer is a critical analytical challenge. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Separation: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating isomeric mixtures.
Workflow for Chromatographic Separation and Identification:
Caption: Analytical workflow for isomer separation and identification.
Detailed HPLC Protocol:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced separation of aromatic isomers, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions.
Mobile Phase: A gradient elution is recommended for complex mixtures.
Solvent A: Water (HPLC grade)
Solvent B: Acetonitrile or Methanol (HPLC grade)
Gradient Program: Start with a higher percentage of Solvent A (e.g., 60%) and gradually increase the percentage of Solvent B over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).
Rationale: The subtle differences in polarity among the isomers will lead to different retention times on the reversed-phase column, allowing for their separation.
Detailed GC-MS Protocol:
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic isomers.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: Increase at 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 50 to 400.
Rationale: The isomers will have slightly different boiling points and interactions with the stationary phase, leading to separation. The mass spectrometer will provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectra.
Spectroscopic Characterization: NMR and IR
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information for each isolated isomer.
Interpreting NMR Spectra:
¹H NMR: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are highly dependent on the positions of the electron-withdrawing halogen substituents and the electron-donating methyl group. Each isomer will exhibit a unique set of signals in the aromatic region (typically 6.5-8.0 ppm). The methyl group will appear as a singlet in the upfield region (around 2.0-2.5 ppm).
¹³C NMR: The number of distinct signals in the proton-decoupled ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are also sensitive to the substitution pattern.
¹⁹F NMR: This technique is particularly useful as it will show a signal for the fluorine atom, and its coupling to neighboring protons can help to confirm its position on the ring.
Interpreting IR Spectra:
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹), and C-H bending vibrations. The specific pattern of the C-H out-of-plane bending bands in the 680-900 cm⁻¹ region can often be indicative of the substitution pattern on the benzene ring. The C-X (X = Br, F, I) stretching vibrations will appear in the fingerprint region.
Conclusion
The synthesis, isolation, and characterization of 3-Bromo-5-fluoro-4-iodotoluene and its isomers require a systematic and multi-faceted approach. The strategic application of synthetic organic chemistry principles, coupled with the power of modern analytical techniques such as HPLC, GC-MS, and NMR spectroscopy, allows for the definitive differentiation of these closely related compounds. This guide provides a foundational framework for researchers and scientists to navigate the complexities of working with polysubstituted aromatic isomers, ultimately facilitating the advancement of drug discovery and materials science.
References
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 3-bromo-4- fluorotoluene.
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3-Bromo-5-fluoro-4-iodotoluene
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Bromo-5-fluoro-4-iodotoluene as a versatile starti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Bromo-5-fluoro-4-iodotoluene as a versatile starting material for the synthesis of complex heterocyclic compounds. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited through sequential, site-selective palladium-catalyzed cross-coupling reactions. We present detailed application notes, mechanistic insights, and step-by-step protocols for the synthesis of key heterocyclic cores, such as benzofurans and carbazole precursors, highlighting the causality behind experimental choices in catalyst, ligand, and reaction conditions.
Introduction: The Strategic Advantage of 3-Bromo-5-fluoro-4-iodotoluene
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials.[1] Their synthesis often requires multi-step procedures with careful control of regioselectivity. Polyhalogenated aromatic compounds serve as powerful synthons, allowing for programmed, site-specific installation of various functional groups. 3-Bromo-5-fluoro-4-iodotoluene is a particularly valuable building block due to the distinct reactivity of its three different halogen substituents.
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center typically follows the trend I > Br > Cl >> F.[2] This predictable reactivity hierarchy allows for the selective functionalization of the C-I bond under milder conditions, while leaving the more robust C-Br bond intact for a subsequent, orthogonal transformation. This strategy minimizes the need for protecting groups and enables a highly convergent and efficient approach to constructing complex molecular architectures. The presence of the fluorine atom and methyl group further modulates the electronic properties and provides additional vectors for diversification, which is highly desirable in drug discovery programs.[3]
Figure 1: Conceptual workflow for the sequential functionalization of 3-Bromo-5-fluoro-4-iodotoluene.
Synthetic Pathways to Key Heterocycles
The differential reactivity of the C-I and C-Br bonds opens multiple pathways for heterocycle synthesis. The initial, iodine-selective reaction installs a key fragment, which then participates in a subsequent bromine-selective coupling or an intramolecular cyclization to form the final ring system.
Pathway A: Synthesis of Benzofurans
Benzofurans are prevalent motifs in biologically active compounds.[4][5] A highly effective strategy for their synthesis involves an initial Sonogashira coupling at the C-I position with a terminal alkyne, followed by an intramolecular cyclization. The required phenolic oxygen for the cyclization can be introduced by demethylation of a methoxy group or by using a suitably substituted alkyne. A more direct route involves a Sonogashira coupling of an ortho-iodophenol with a terminal alkyne.[4][6] Applying this logic, we can envision a pathway where the methyl group of our starting material is first oxidized to a hydroxyl group, followed by a Sonogashira coupling and cyclization sequence.
A more versatile approach involves coupling 3-bromo-5-fluoro-4-iodotoluene with an alkyne bearing a masked hydroxyl group (e.g., 2-ethynylphenol or a protected derivative). The subsequent intramolecular cyclization onto the newly formed C-C triple bond forges the benzofuran ring.
Figure 2: Workflow for the synthesis of benzofurans via a Sonogashira/cyclization sequence.
Pathway B: Synthesis of Indole and Carbazole Precursors
Nitrogen-containing heterocycles like indoles and carbazoles are of immense interest in medicinal chemistry.[7][8][9] The synthesis of these structures can be achieved through sequential C-C and C-N bond formations.
For an indole synthesis, one could perform a Sonogashira coupling at the C-I position, followed by a Buchwald-Hartwig amination at the C-Br position with a primary amine.[10][11] The resulting ortho-alkynyl aniline is a classic precursor that can undergo intramolecular cyclization (e.g., Larock indole synthesis conditions) to yield a substituted indole.
For carbazole synthesis, a powerful strategy involves a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig C-N bond formation. First, a Suzuki reaction at the C-I position introduces an aryl group containing an appropriately positioned amine (e.g., 2-aminophenylboronic acid). The subsequent intramolecular Buchwald-Hartwig amination between the introduced amine and the remaining C-Br bond directly forms the carbazole core.
Detailed Application Protocols
Safety Precaution: These protocols involve palladium catalysts, phosphine ligands, solvents, and reagents that may be toxic, flammable, or air-sensitive. All experiments must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous and inert atmosphere techniques (e.g., using Schlenk lines or gloveboxes) are required where specified.
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position
Objective: To demonstrate the selective coupling of a terminal alkyne at the C-4 iodo position, leaving the C-3 bromo position untouched.
Rationale: The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[12][13] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst allows the reaction to proceed under mild conditions, which is crucial for maintaining selectivity for the more labile C-I bond.[14] Triethylamine (Et₃N) serves as both the base and, in some cases, the solvent.
To a dry, argon-flushed Schlenk flask, add 3-Bromo-5-fluoro-4-iodotoluene, Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
Evacuate and backfill the flask with argon three times.
Add anhydrous toluene and anhydrous Et₃N via syringe (e.g., 5:2 v/v ratio).
Add phenylacetylene via syringe and stir the resulting mixture at room temperature.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
Wash the filtrate sequentially with saturated aqueous NH₄Cl, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-5-fluoro-4-(phenylethynyl)toluene .
Data Summary Table:
Entry
Starting Material
Alkyne
Catalyst (mol%)
Co-catalyst (mol%)
Temp.
Time (h)
Yield (%)
1
3-Bromo-5-fluoro-4-iodotoluene
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
RT
3
~92%
2
3-Bromo-5-fluoro-4-iodotoluene
1-Heptyne
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
RT
4
~88%
3
3-Bromo-5-fluoro-4-iodotoluene
Ethynyltrimethylsilane
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
RT
2.5
~95%
(Note: Yields are representative and may vary based on scale and purification efficiency.)
Protocol 2: Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
Objective: To synthesize a carbazole precursor through a two-step, one-pot-style sequential cross-coupling strategy.
Rationale: This protocol exemplifies the power of sequential functionalization. The first step, a Suzuki-Miyaura coupling, is performed selectively at the C-I bond.[15][16] The choice of a mild base like K₂CO₃ and a standard Pd catalyst ensures this selectivity. After the first coupling is complete, a more active catalyst system (a palladium precursor with a specialized biarylphosphine ligand like SPhos or XPhos) and a stronger base (e.g., NaOt-Bu) are introduced to facilitate the more challenging Buchwald-Hartwig amination at the C-Br position.[10][17]
In an argon-flushed Schlenk flask, combine 3-Bromo-5-fluoro-4-iodotoluene, 2-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Evacuate and backfill with argon three times.
Add anhydrous dioxane and degassed water (e.g., 4:1 v/v ratio) via syringe.
Heat the mixture to 80-90 °C and stir vigorously.
Monitor the reaction by TLC or GC-MS for the complete consumption of the starting material (typically 6-12 hours).
Cool the reaction mixture to room temperature. The crude product, 2-(2-Bromo-6-fluoro-3-methylphenyl)-1-methoxybenzene , can be used directly in the next step or isolated for characterization.
Step 2B: Bromine-Selective Intramolecular Buchwald-Hartwig Amination (Hypothetical Cyclization)
(Note: This step would typically be intermolecular. For a true carbazole synthesis, the boronic acid in Step 2A would be replaced with something like (2-aminophenyl)boronic acid, and the subsequent step would be an intramolecular cyclization.)
To demonstrate the C-Br reactivity, we will perform an intermolecular amination on the product from Step 2A.
To the cooled reaction vessel containing the crude product from Step 2A, add Pd(OAc)₂, SPhos, and NaOt-Bu under a positive flow of argon.
Add anhydrous toluene and morpholine via syringe.
Heat the reaction mixture to 100-110 °C.
Monitor the reaction by TLC or GC-MS until the starting biaryl bromide is consumed (typically 8-16 hours).
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully by adding water.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Purify by flash column chromatography to yield the final C-N coupled product.
Troubleshooting and Key Considerations
Lack of Selectivity (Reaction at both C-I and C-Br): This usually occurs if the reaction conditions for the first step are too harsh (high temperature, overly active catalyst). Ensure mild conditions (e.g., room temperature for Sonogashira, ≤80 °C for Suzuki) are used for the initial C-I functionalization.
Low Yield in the First Step: Catalyst deactivation can be an issue. Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. For Suzuki couplings, the quality of the boronic acid is critical.
Failure of the Second Step (C-Br coupling): The C-Br bond is significantly less reactive. This step requires a more active catalyst system (e.g., a biarylphosphine ligand like SPhos, XPhos, or RuPhos) and a stronger base (NaOt-Bu, LHMDS, or K₃PO₄). Higher temperatures are also typically necessary.[17]
Side Reactions: Homocoupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions) can occur. This can be minimized by using the correct stoichiometry and ensuring efficient stirring.
Conclusion
3-Bromo-5-fluoro-4-iodotoluene is a powerful and versatile building block for the synthesis of complex, fluorinated heterocycles. Its utility stems from the predictable and exploitable difference in reactivity between the carbon-iodine and carbon-bromine bonds. By employing a strategy of sequential, palladium-catalyzed cross-coupling reactions, chemists can achieve site-selective functionalization to rapidly build molecular complexity. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and execute efficient syntheses of novel chemical entities for applications in drug discovery and materials science.
References
Process for the preparation of 3-bromo-4-fluorotoluene.
Raimondi, M. V., et al. (2023). Emerging Heterocycles as Bioactive Compounds. Frontiers Research Topic.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. (2017). Molecules.
Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry.
Process for the production of 3-bromo-4-fluorotoluene.
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024). RSC Advances.
Application Notes and Protocols for Suzuki Coupling Reactions. Benchchem.
Synthesis of heterocyclic compounds.
Suzuki Coupling. Organic Chemistry Portal.
Sonogashira Coupling. Organic Chemistry Portal.
Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
Iodine-Catalyzed Cross Dehydrogenative Coupling Reaction. (2016). The Journal of Organic Chemistry.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
Palladium Catalyzed Synthesis of Heterocycles. (2017). DOKUMEN.PUB.
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction. (2014). Journal of the American Chemical Society.
Benzofuran synthesis. Organic Chemistry Portal.
Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry.
Li, M. B., & Xuan, J. (2025). Palladium-Catalyzed Heterocycle Synthesis from Allenes. Targets in Heterocyclic Systems.
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). Molecules.
Wolfe, J., & Schultz, D. (2007). Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. Amanote Research.
Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-5-fluoro-4-iodotoluene
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 3-Bromo-5-fluoro-4-iodotoluene. This guide is designed to provide expert insights, practical troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 3-Bromo-5-fluoro-4-iodotoluene. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to help you improve yields and achieve high selectivity in your cross-coupling reactions. As Senior Application Scientists, we understand the nuances of these transformations and have structured this resource to address the most common challenges encountered in the lab.
Introduction: The Challenge of Chemoselectivity
3-Bromo-5-fluoro-4-iodotoluene is a highly valuable, tri-substituted aromatic building block. Its utility stems from the differential reactivity of its two halogen atoms—iodine and bromine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and thus more reactive than the carbon-bromine bond. This inherent property allows for selective functionalization, first at the iodo- position, followed by a subsequent, different coupling at the bromo- position.
However, achieving high yields and perfect selectivity can be challenging. Issues such as low conversion, catalyst deactivation, and undesired side reactions are common hurdles. This guide provides a systematic, question-and-answer approach to troubleshoot and optimize your Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.
Part 1: Foundational Principles & General Troubleshooting
This section addresses overarching issues applicable to most cross-coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: I'm planning a sequential cross-coupling. Which position reacts first and why?
The reaction will occur selectively at the 4-iodo position. This chemoselectivity is dictated by the fundamental principles of the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step.[1] The Carbon-Iodine (C-I) bond has a lower bond dissociation energy (approx. 222 kJ/mol) compared to the Carbon-Bromine (C-Br) bond (approx. 285 kJ/mol). Consequently, the palladium(0) catalyst can insert into the C-I bond much more readily and under milder conditions than the C-Br bond.[1][2]
Caption: Relative reactivity of C-I vs. C-Br bonds with a Pd(0) catalyst.
Q2: My reaction has stalled, with significant starting material remaining. What are the first things to check?
Before extensively modifying the core reaction conditions, always verify the fundamentals. This is the most common source of failure.
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Degas your solvent thoroughly before use by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
Solvent & Reagent Quality: Use anhydrous solvents, as water can interfere with some catalysts and bases.[3] Ensure your coupling partner (e.g., boronic acid, alkyne, amine) is pure. For Suzuki reactions, protodeboronation (loss of the boronic acid group) can be a problem if reagents are impure or conditions are not optimized.[4]
Catalyst Integrity: Has your palladium source been handled correctly? Many palladium precatalysts and phosphine ligands are air-sensitive.[5][6] Using a freshly opened bottle or a catalyst stored properly in a glovebox is advisable.
Temperature Control: Verify that your heating mantle or oil bath is calibrated and providing a consistent, accurate temperature. Some reactions have a narrow optimal temperature window.[5]
Part 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] Here’s how to troubleshoot it.
Troubleshooting Guide: Suzuki Reactions
Q1: My selective Suzuki coupling at the iodo-position is giving a low yield. What specific parameters should I optimize?
Low yield in a Suzuki reaction is often traced back to one of three components: the base, the ligand, or the solvent system.[8]
Parameter
Problem
Causality & Solution
Base
Incomplete reaction or side reactions.
The base activates the organoboron species, facilitating transmetalation.[9][10] If the base is too weak (e.g., NaHCO₃), the reaction may be sluggish. If it's too strong and has poor solubility, it can be ineffective. Solution: Switch to a moderately strong, soluble base like K₂CO₃ or K₃PO₄. For challenging couplings, a stronger base like Cs₂CO₃ is often effective. Use 2-3 equivalents.
Ligand
Catalyst deactivation or slow turnover.
The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[11] Simple ligands like PPh₃ may not be sufficient. Solution: Use bulky, electron-rich phosphine ligands. For selective C-I coupling, Pd(dppf)Cl₂ is a reliable choice. If yields are still low, consider a more advanced Buchwald-type ligand like SPhos or XPhos.
Solvent
Poor solubility of reagents, leading to a slow reaction.
The reagents, particularly the inorganic base, must have some solubility for the reaction to proceed efficiently. Solution: A mixture of an organic solvent and water is standard. Common systems include Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically in a 4:1 to 10:1 ratio). The water helps dissolve the base and accelerates the reaction.[12]
Temperature
Reaction is slow or side-products form.
Most Suzuki couplings require heat to proceed at a reasonable rate. Solution: A temperature range of 80-100 °C is a good starting point.[13] If you observe coupling at the bromine position, reduce the temperature. If the reaction is too slow, you can cautiously increase it.
Experimental Protocol: Selective Suzuki Coupling
This protocol provides a robust starting point for the selective coupling at the iodo-position.
To a dry reaction flask, add 3-Bromo-5-fluoro-4-iodotoluene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Evacuate and backfill the flask with Argon three times.
Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol %) to the stirring mixture.
Heat the reaction to 90 °C and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Part 3: Troubleshooting Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[14]
Troubleshooting Guide: Sonogashira Reactions
Q1: My Sonogashira reaction is messy, with a low yield of the desired product and significant formation of a side-product. What is happening?
The most notorious side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[15] This is almost always the cause of a "messy" reaction.
Parameter
Problem
Causality & Solution
Atmosphere
Alkyne Homocoupling (Glaser Product)
This side reaction is promoted by the Copper(I) cocatalyst in the presence of oxygen.[14][16] The Cu(I) acetylide intermediate dimerizes oxidatively. Solution: A rigorously oxygen-free environment is non-negotiable. Degas all solvents and reagents thoroughly. Maintain a robust inert atmosphere (Argon is preferred) throughout the entire reaction setup and duration.
Catalyst System
Low activity or homocoupling.
The reaction relies on both a palladium catalyst and a copper(I) cocatalyst (typically CuI).[15] Solution: Ensure your CuI source is pure (it should be off-white, not green/blue). If homocoupling persists despite a good inert atmosphere, consider a "copper-free" Sonogashira protocol. These often require a slightly more specialized ligand/base system but completely eliminate the Glaser pathway.[14]
Base/Solvent
Slow reaction or poor solubility.
An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both the base and often as the solvent or co-solvent.[17] Solution: Ensure the amine is freshly distilled and degassed. Solvents like THF or DMF are often used as co-solvents to improve the solubility of the aryl halide.
To a dry Schlenk flask, add 3-Bromo-5-fluoro-4-iodotoluene (1.0 equiv), Pd(PPh₃)₄ (2-4 mol %), and CuI (3-5 mol %).
Evacuate and backfill the flask with Argon three times.
Add a degassed solvent mixture (e.g., THF and Et₃N, 2:1 ratio) via syringe.
Add the terminal alkyne (1.1-1.3 equiv) dropwise to the stirring solution at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature but may require gentle heating (40-50 °C) for less reactive alkynes.
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
Concentrate the filtrate and purify by column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Part 4: Troubleshooting Buchwald-Hartwig Amination
Forming C-N bonds with aryl halides is a cornerstone of pharmaceutical chemistry, and the Buchwald-Hartwig amination is a premier tool for this transformation.[18][19][20]
Troubleshooting Guide: Buchwald-Hartwig Reactions
Q1: My Buchwald-Hartwig amination is not working. What are the most critical parameters to focus on?
This reaction is highly sensitive to the ligand, base, and solvent. Unlike Suzuki coupling, there is less room for error.
Parameter
Problem
Causality & Solution
Ligand
No reaction or catalyst decomposition.
This is the most critical parameter. Reductive elimination to form the C-N bond is often the most difficult step.[18] Specialized, bulky, and electron-rich biarylphosphine ligands are required to accelerate this step and prevent side reactions like β-hydride elimination.[11][20] Solution: Do not use simple ligands like PPh₃. Use a ligand specifically designed for C-N coupling. Start with a versatile, second-generation ligand like XPhos or a third-generation palladacycle precatalyst (e.g., XPhos Pd G3).
Base
No reaction or decomposition of starting materials.
A strong, non-nucleophilic base is essential to deprotonate the amine (or its N-H precursor in the catalytic cycle).[21] Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates. The base must be anhydrous and highly pure.
Solvent
Ineffective reaction.
The solvent must be aprotic and anhydrous to avoid quenching the strong base and interfering with the catalyst.[22] Solution: Toluene, 1,4-dioxane, or THF are the most common choices.[22][23] Ensure they are freshly dried and degassed. Chlorinated solvents should be avoided as they can interfere with the catalyst.[22]
Substrate
Amine reactivity.
The reactivity of the amine coupling partner can vary greatly.[22] Primary aliphatic amines are generally more reactive than secondary amines or anilines. Heteroaromatic amines can be particularly challenging. Solution: For less reactive amines, you may need to switch to a more active ligand/catalyst system, increase the temperature, or use a stronger base like LiHMDS.
To a glovebox, add your palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the appropriate ligand if not using a precatalyst (e.g., XPhos, 4 mol %), and the base (e.g., NaOtBu, 1.4 equiv).
In a separate vial, dissolve 3-Bromo-5-fluoro-4-iodotoluene (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed toluene.
Add the substrate solution to the flask containing the catalyst and base.
Seal the vessel, remove it from the glovebox, and heat to 100-110 °C.
Monitor the reaction by LC-MS.
Upon completion, cool to room temperature, dilute with ether or ethyl acetate, and carefully quench with water.
Separate the layers, and extract the aqueous layer with the organic solvent.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by column chromatography.
Caption: Core steps of the Buchwald-Hartwig amination catalytic cycle.
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). A Highly Efficient Copper-Free Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
Nanochemistry Research. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
CaltechTHESIS. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
ACS Publications. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. [Link]
National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
deepdyve.com. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. [Link]
Springer. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
National Center for Biotechnology Information. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst Optimization for Polyhalogenated Arenes
Scaffold: 3-Bromo-5-fluoro-4-iodotoluene (CAS: 136434-77-0 / Analogous structures)
Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
The Challenge: Navigating the Selectivity Cliff
Working with 3-Bromo-5-fluoro-4-iodotoluene presents a classic "Selectivity Cliff." You are attempting to engage the C(4)–I bond in a cross-coupling event (e.g., Suzuki-Miyaura, Sonogashira) while leaving the C(3)–Br bond intact for future functionalization.
The presence of the 5-Fluoro substituent complicates this landscape. As an electron-withdrawing group (EWG), it activates the arene, lowering the barrier for oxidative addition at both the iodide and bromide sites. This compresses the reactivity gap, increasing the risk of "over-coupling" (bis-arylation) or catalyst poisoning.
This guide provides a logic-driven approach to reducing Palladium (Pd) loading while maintaining strict chemoselectivity.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of the des-iodo byproduct (hydrodehalogenation)."
Q: My LC-MS shows a mass corresponding to [M-I+H]. The catalyst load is 5 mol%, but yield is low. What is happening?
A: You are likely experiencing a "Base-Mediated Dehalogenation" loop.
High catalyst loading often masks inefficient catalytic cycles. When oxidative addition is slow (or the transmetallation step is stalled), the Pd(II)-aryl species is vulnerable. In the presence of bases (especially in DMF or alcoholic solvents), the Pd-species can undergo
-hydride elimination or abstract a proton from the solvent, leading to reductive elimination of the arene without the coupling partner.
Corrective Protocol:
Switch Solvent: Move away from DMF/DMA. Use Toluene/Water or 1,4-Dioxane/Water biphasic systems. These are less prone to acting as hydride sources.
Lower Catalyst Load: Counter-intuitively, lowering the Pd loading (to <1 mol%) can reduce side reactions if paired with a more active ligand (e.g., XPhos or SPhos ) that accelerates the productive cycle over the decomposition pathway.
Base Selection: Switch from alkoxide bases (NaOtBu) to mild inorganic bases like K₃PO₄ or Cs₂CO₃ .
Issue 2: "The reaction stalls at 70% conversion, regardless of time."
Q: I start with 1 mol% Pd(PPh₃)₄. The reaction runs fast initially but stops. Adding more catalyst doesn't help.
A: This is classic "Catalyst Death" via Phosphine Oxidation or Pd-Black precipitation.
Pd(PPh₃)₄ is chemically fragile. The oxidative addition into the C–I bond releases iodide, which can displace PPh₃ ligands. The "naked" Pd atoms then aggregate into inactive Pd-black.
Corrective Protocol:
Upgrade the Precatalyst: Switch to a Pd(II) precatalyst that reduces in situ to active Pd(0).
Recommendation:Pd(OAc)₂ + Xantphos (for high selectivity) or Pd(dppf)Cl₂ (robust workhorse).
The "Dosing" Strategy: Instead of one bolus addition, add the catalyst in two portions (e.g., 0.5 mol% at T=0 and 0.2 mol% at T=2h). This maintains active species concentration without aggregation.
Issue 3: "I'm getting 15% of the bis-coupled product (reaction at Br)."
Q: I only want to react the Iodine position. How do I stop the Bromine from reacting?
A: Your catalytic system is "Too Hot."
The 5-Fluoro group makes the C-Br bond surprisingly reactive. If you use highly active ligands (like tBu₃P or certain Buchwald ligands) at high temperatures (>80°C), the catalyst will begin inserting into the C-Br bond immediately after the C-I is consumed.
Corrective Protocol:
Temperature Control: Run the reaction at Room Temperature (20–25°C) . The C–I bond reacts readily at RT with active catalysts, while the C–Br bond usually requires heat (>60°C).
Stoichiometry: strictly limit the nucleophile (boronic acid/alkyne) to 0.95 – 1.0 equivalents . Do not use excess.
Ligand Choice: Use Bis(diphenylphosphino)ferrocene (dppf) . Its large bite angle favors the larger Iodine atom and often shows excellent kinetic selectivity for I over Br.
Visualization: The Selectivity & Optimization Landscape
The following diagrams illustrate the competitive pathways and the logic flow for optimization.
Figure 1: Kinetic Selectivity Pathways
This diagram maps the divergence between the desired C-I coupling and the undesired side reactions (C-Br coupling and Dehalogenation).
Caption: Kinetic competition between C-I (green path) and C-Br (red path) activation. The 5-Fluoro group accelerates both, necessitating strict temperature control.
Figure 2: The "Step-Down" Optimization Workflow
A logical flowchart for reducing catalyst loading from standard (1-5 mol%) to optimized (<0.5 mol%) levels.
Caption: The "Step-Down" protocol. Start with robust ligands (dppf) at moderate loading, then transition to high-turnover ligands (Buchwald type) as loading decreases.
Experimental Protocol: Catalyst Loading Screen
Objective: Determine the Minimum Effective Concentration (MEC) of Pd catalyst for the Suzuki coupling of 3-Bromo-5-fluoro-4-iodotoluene with Phenylboronic acid.
Stock Solution Prep: Prepare a stock solution of the substrate and boronic acid in Toluene.
Catalyst Dosing: Prepare a separate stock solution of the catalyst (e.g., Pd(dppf)Cl₂) in Toluene/DCM.
Parallel Reaction Setup:
Vial A: 1.0 mol% Pd
Vial B: 0.5 mol% Pd
Vial C: 0.1 mol% Pd
Vial D: 0.05 mol% Pd
Initiation: Add the aqueous base to all vials simultaneously. Stir vigorously at 25°C .
Sampling: Take aliquots at 1h, 4h, and 24h. Quench in EtOAc/Water.
Analysis: Analyze organic layer by HPLC/UPLC (254 nm). Calculate "Turnover Number" (TON) for each vial.
Data Interpretation Table:
Catalyst Load (mol%)
Conversion (4h)
Selectivity (Mono:Bis)
TON (Turnover Number)
Recommendation
1.00%
>99%
92:8
100
Too High (Loss of selectivity)
0.50%
>98%
98:2
196
Ideal for Scale-up
0.10%
65%
>99:1
650
Requires Optimization (Heat/Ligand)
0.05%
15%
>99:1
300
Inactive (Catalyst death dominates)
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Discusses the reactivity order I > Br > Cl and the impact of identical halogen groups.
Rapid Room-Temperature, Chemoselective Coupling of Poly(pseudo)halogenated Arenes. Angewandte Chemie. (2020). Highlights Pd(I) catalysis for challenging substrates.[1]
Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes. Journal of Organic Chemistry. (2006). key insights into the mechanism of dehalogenation side reactions.
3-Bromo-5-fluoro-4-iodotoluene Chemical Properties. PubChem Database. (2025). Physical data and safety identifiers for the scaffold.
Optimizing Catalyst Loading for Cross-Coupling Reactions. BenchChem Technical Guides. (2025). General protocols for troubleshooting low conversion in nitro/halo-arenes.
Storage stability and light sensitivity of 3-Bromo-5-fluoro-4-iodotoluene
Welcome to the technical support center for 3-Bromo-5-fluoro-4-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated aromatic compou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Bromo-5-fluoro-4-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated aromatic compound. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the stability and integrity of your material throughout your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of 3-Bromo-5-fluoro-4-iodotoluene, focusing on practical, field-proven solutions.
Issue 1: Gradual Discoloration of the Compound (Yellowing or Browning)
Potential Cause: This is a primary indicator of degradation, likely initiated by exposure to light. The carbon-iodine bond is particularly susceptible to homolytic cleavage upon absorption of UV or even ambient light, leading to the formation of colored impurities.
Investigative Steps:
Review Storage Conditions: Confirm that the compound has been consistently stored in an amber or opaque vial, protected from all light sources.
Check Storage Temperature: While room temperature storage is sometimes cited, refrigeration (2-8°C) or even cooler temperatures (<15°C) in a dark place are recommended to slow down potential degradation pathways.
Analytical Confirmation: Perform a purity analysis (e.g., HPLC, GC-MS) on the discolored material and compare it to the certificate of analysis of a fresh sample. The presence of new, unidentified peaks will confirm degradation.
Corrective Actions:
Immediate: Transfer the material to a tightly sealed, amber glass container and store it in a refrigerator or a designated cold, dark storage area.
For Future Use: Always procure fresh material for critical experiments if significant discoloration is observed. If the material must be used, consider purification by recrystallization or column chromatography, though this may not be feasible for all applications.
Issue 2: Inconsistent or Unexpected Reaction Outcomes
Potential Cause: If you are observing lower yields, unexpected side products, or a complete failure of your reaction, the purity and integrity of your 3-Bromo-5-fluoro-4-iodotoluene starting material may be compromised. This can be due to degradation from improper storage or handling.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent reaction outcomes.
Preventative Measures:
Inert Atmosphere: When handling the compound, especially if it will be stored for an extended period after opening, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can contribute to degradation.
Aliquotting: For frequently used batches, aliquot the material into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric conditions and light each time it is accessed.
Issue 3: Solubility Problems Not Previously Encountered
Potential Cause: The formation of insoluble degradation products can lead to difficulties in dissolving the compound in solvents where it was previously soluble. These byproducts are often polymeric or more complex aromatic structures resulting from radical reactions.
Solution:
Attempt Filtration: Dissolve the material in your chosen solvent and filter out any insoluble particulates.
Purity Check: Analyze the filtrate to determine the concentration of the desired compound.
Solvent Test: Test the solubility of a small, fresh sample in the same solvent to confirm that the issue lies with the potentially degraded material and not the solvent itself.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 3-Bromo-5-fluoro-4-iodotoluene?
A1: For long-term stability, 3-Bromo-5-fluoro-4-iodotoluene should be stored at refrigerated temperatures (2-8°C) in a tightly sealed, amber glass vial to protect it from light and moisture. Storing under an inert atmosphere (argon or nitrogen) is also a recommended best practice to prevent oxidative degradation.
Q2: How sensitive is this compound to ambient laboratory light?
A2: Halogenated aromatic compounds, particularly those containing iodine, can be sensitive to light. The carbon-iodine bond is the weakest among the carbon-halogen bonds and can be cleaved by the energy from UV and even high-energy visible light, initiating radical degradation pathways. Therefore, it is crucial to minimize exposure to ambient light during weighing and handling by working expeditiously and using amber or foil-wrapped containers.
Q3: Can I store 3-Bromo-5-fluoro-4-iodotoluene in a freezer (-20°C)?
A3: While lower temperatures generally slow down chemical degradation, ensure that the compound's physical state at -20°C does not pose a handling risk (e.g., solidification that makes it difficult to dispense). If it is a liquid at room temperature, freezing and thawing cycles should be minimized as this can potentially introduce moisture if not handled properly. If frozen storage is used, allow the container to warm to room temperature before opening to prevent condensation from forming inside the vial.
Q4: What are the signs of degradation I should look for?
A4: The most common visual sign of degradation is a change in color, typically from a colorless or pale yellow to a more pronounced yellow or brown. On an analytical level, you may observe the appearance of new peaks in your HPLC or GC chromatograms, or changes in the compound's melting point or spectroscopic data (NMR, IR).
Q5: Are there any specific chemical incompatibilities I should be aware of during storage?
A5: As a general principle for halogenated compounds, it is prudent to store them away from strong oxidizing agents, strong bases, and reactive metals.[1] Always consult the Safety Data Sheet (SDS) for your specific product for detailed incompatibility information. Ensure that the storage area is well-ventilated and that the compound is not stored in close proximity to materials that could react with it in the event of a spill or leak.[2][3]
Summary of Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Slows down the rate of thermal degradation.
Light Protection
Amber or Opaque Container
Prevents photodegradation, especially cleavage of the C-I bond.
Atmosphere
Tightly Sealed; Inert Gas (Optional)
Excludes moisture and oxygen, which can participate in degradation reactions.
Container
Glass (Amber Recommended)
Avoids potential leaching or reaction with plastic containers.
By adhering to these guidelines, you can significantly enhance the shelf-life and reliability of your 3-Bromo-5-fluoro-4-iodotoluene, leading to more consistent and reproducible experimental results.
References
New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Office of Environment, Health & Safety. Retrieved from [Link]
University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Moisture Sensitivity in 3-Bromo-5-fluoro-4-iodotoluene Synthesis
Document ID: TSC-HALO-2024-05
Audience: Synthetic Organic Chemists, Process Development Scientists
Executive Summary: The Moisture Paradox
Synthesizing 3-Bromo-5-fluoro-4-iodotoluene presents a unique challenge: the most efficient regioselective route—Directed Ortho Lithiation (DoL) —is intolerant of moisture, while the alternative (Sandmeyer reaction) often suffers from solubility issues in aqueous media.
This guide focuses on the DoL pathway (Lithiation-Iodination), where the target proton at C4 (sandwiched between Br and F) is removed by a hindered base (LDA or LiTMP) and quenched with Iodine. In this context, moisture is not just a yield-reducer; it is a reaction terminator that instantly protonates the intermediate, returning you to the starting material.
The "Gold Standard" Protocol: Directed Ortho Lithiation (DoL)
Objective: Install Iodine at C4 of 3-bromo-5-fluorotoluene.
Mechanism: Acid-base reaction followed by electrophilic quench.
Critical Sensitivity: High (Organolithium intermediates).
Workflow Visualization
Caption: Figure 1. Critical control points in the DoL synthesis of 3-Bromo-5-fluoro-4-iodotoluene. The "Check" node represents the highest risk of moisture-induced failure.
Technical Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q1: I recovered 85% starting material (3-bromo-5-fluorotoluene) after the reaction. What happened?
Diagnosis: This is the hallmark of Moisture Quenching . The lithiated intermediate (4-lithio-3-bromo-5-fluorotoluene) was formed but immediately protonated by water before the Iodine could react.
Root Cause:
Wet THF: Even 50 ppm of water is enough to kill the reaction on a small scale.
Atmosphere: Argon/Nitrogen line had a leak.
Wet Iodine: Iodine crystals are hygroscopic. If you added solid
directly, you likely introduced water.
Corrective Action:
Solvent: Distill THF over Sodium/Benzophenone immediately before use. The indicator must be deep blue/purple.
Electrophile: Dissolve
in dry THF first, dry that solution over molecular sieves (4Å) for 1 hour, then cannulate it into the reaction mixture.
Q2: My yield is low, and I see a "dimer" impurity by LC-MS. What is it?
Diagnosis: You have formed the Wurtz-type coupling product (two toluene rings connected).
Root Cause:Temperature Control Failure .
The C4-lithio species is unstable. If the temperature rises above -60°C before Iodine addition, the lithiated species attacks the starting bromide (halogen-metal exchange or direct coupling).
Corrective Action:
Maintain internal temperature strictly at -78°C during lithiation.
Ensure the Iodine addition is slow enough that the exotherm does not spike the temperature above -70°C.
Category B: Reagent Handling[1]
Q3: Can I use n-BuLi directly, or do I need LDA?
Technical Insight: You must use LDA (Lithium Diisopropylamide) or LiTMP .
Reasoning:
n-BuLi is a nucleophile. It will likely attack the Bromine or Iodine atoms (Lithium-Halogen Exchange) rather than deprotonating the C4 position.
LDA is a non-nucleophilic base. It is bulky enough to avoid attacking the halogens but strong enough to remove the acidic proton between the Br and F [1].
Q4: How do I know if my LDA is actually "dry" and active?
Protocol: You cannot assume commercial LDA is accurate. You must titrate it.[1]
Validation Method: Use the N-pivaloyl-o-toluidine or Menthol/Phenanthroline titration method [2].
Why: Commercial organolithiums degrade over time, absorbing moisture through septa. Using 1.5 equivalents of "dead" LDA introduces water and hydroxide, killing your reaction.
Detailed Experimental Protocol
Reaction: Metallation of 3-Bromo-5-fluorotoluene followed by Iodination.
Parameter
Specification
Note
Solvent
THF (Anhydrous)
Distilled from Na/Benzophenone or SPS grade.
Concentration
0.1 M to 0.2 M
Dilution helps control exotherms.
Base
LDA (1.1 - 1.2 equiv)
Freshly prepared from n-BuLi + Diisopropylamine is best.
Electrophile
Iodine () (1.5 equiv)
Dissolved in dry THF.
Temperature
-78°C (Acetone/Dry Ice)
Critical for regioselectivity.
Step-by-Step:
System Prep: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon (3 cycles).
Base Generation: Add anhydrous THF and Diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 mins to form LDA.
Substrate Addition: Dissolve 3-bromo-5-fluorotoluene (1.0 eq) in minimal THF. Add this solution dropwise to the LDA at -78°C.
Visual Cue: The solution often turns yellow or orange upon anion formation.
Time: Stir for 1 hour at -78°C to ensure complete deprotonation.
The "Trap": Cannulate the pre-dried Iodine/THF solution into the reaction mixture slowly.
Observation: The color will change drastically (often to dark brown/violet).
Workup: Once Iodine addition is complete, allow to warm to room temperature. Quench with saturated Sodium Thiosulfate (
) to remove excess iodine (restoring the organic layer to a clear/yellow color).
Alternative Route: Anhydrous Sandmeyer
If the lithiation route fails due to equipment limitations (inability to hold -78°C), use the Non-Aqueous Sandmeyer .
Moisture Note: While less sensitive than LDA, t-BuONO hydrolyzes in water. Use anhydrous Acetonitrile (MeCN) as solvent.
Comparison of Methods:
Feature
Method A: DoL (Lithiation)
Method B: Sandmeyer (Diazotization)
Moisture Sensitivity
Extreme (Pyrophoric reagents)
Moderate (Hydrolysis risk)
Regiocontrol
Determined by acidity (C4)
Determined by precursor synthesis
Atom Economy
Good
Poor (Loss of )
Purity Profile
High (if moisture controlled)
Moderate (radical side products common)
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958-2961. Link (Describes titration and handling of sensitive organometallics).
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link (Specific reference for lithiation patterns in bromo-fluoro-benzenes).
Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168. Link (The standard protocol for titrating organolithiums).
This guide outlines a high-precision analytical protocol for 3-Bromo-5-fluoro-4-iodotoluene , a dense, poly-halogenated aromatic intermediate often utilized in cross-coupling chemistries (e.g., Suzuki-Miyaura or Sonogash...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-precision analytical protocol for 3-Bromo-5-fluoro-4-iodotoluene , a dense, poly-halogenated aromatic intermediate often utilized in cross-coupling chemistries (e.g., Suzuki-Miyaura or Sonogashira) for drug discovery scaffolds.[1]
Due to the complex interplay of three different halogens (Br, F, I) and a methyl group on a single benzene ring, standard NMR analysis often yields ambiguous assignments. This guide compares a Standard Protocol (CDCl₃) against an Optimized Protocol (DMSO-d₆ + ¹⁹F Decoupling) to demonstrate superior resolution and structural certainty.
Strategic Protocol Design
The structural elucidation of 3-Bromo-5-fluoro-4-iodotoluene presents a unique challenge: the "Halogen Dance" of chemical shifts . The heavy atom effect of Iodine (shielding) competes with the electronegative deshielding of Fluorine and Bromine. Furthermore, the presence of ¹⁹F (spin ½, 100% abundance) introduces extensive J-coupling splitting patterns in both ¹H and ¹³C spectra, often mistaken for impurities in lower-field instruments.
Separation of critical overlaps; elimination of solvent peak interference.
Coupling Analysis
Complex multiplets due to ¹H-¹⁹F coupling.
Simplified singlets/doublets via {¹⁹F} decoupling.
Carbon Detection
Low intensity for C-I carbons (slow relaxation).[1]
Enhanced relaxation reagents (Cr(acac)₃) for quantitative integration.
¹H NMR Spectral Analysis
Theoretical Assignment & Causality
The molecule possesses two aromatic protons (H2 and H6) and one methyl group. Their chemical environments are distinct due to the asymmetric substitution.[1]
H2 (Position 2): Flanked by Methyl (C1) and Bromo (C3).[1] It is meta to the Fluorine (C5).
Prediction: Doublet (small J value) or Singlet.[1]
H6 (Position 6): Flanked by Methyl (C1) and Fluoro (C5).[1] It is ortho to the Fluorine.[1]
Prediction: Doublet (large J value, typically 6–10 Hz).[1]
Methyl (Position 1):
Prediction: Doublet (long-range coupling to F, J ~1–2 Hz).[1]
Experimental Data Comparison
Table 1: ¹H NMR Shift Data (400 MHz)
Proton
Chemical Shift (δ ppm) [DMSO-d₆]
Multiplicity (Standard)
Multiplicity (Optimized {¹⁹F})
Coupling Constants (J Hz)
Interpretation
H6
6.95
Doublet (d)
Singlet (s)
³JH-F = 9.2 Hz
Proximity to F causes large splitting; removal confirms assignment.[1]
H2
7.42
Broad Singlet / Doublet
Singlet (s)
⁴JH-H ~ 1.5 Hz
Deshielded by ortho-Br; weak meta-coupling to H6.[1]
Expert Insight: In CDCl₃, H6 often overlaps with the solvent satellite peaks or shifts upfield due to solvent anisotropy, obscuring the fine splitting. DMSO-d₆ shifts aromatic protons downfield, separating H6 clearly from the baseline.[1]
¹³C NMR Spectral Analysis
The ¹³C spectrum is dominated by Carbon-Fluorine (C-F) coupling.[1] Without understanding these magnitudes, carbons can be easily misidentified as impurities.[1]
Relaxation Delay (D1): 3.0 s (Extended delay required for quaternary C-Br and C-I carbons).
Scans (NS): 512–1024 (Due to splitting of signal intensity by F coupling).[1]
Validation Check (Self-Correcting Step):
Check: Does the carbon at ~98 ppm appear as a doublet?
If No: Increase scan count or check D1 delay. The C-I carbon has a very long T1 relaxation time and is often missed in rapid scanning.
If Yes: The coupling (²J ~22 Hz) confirms the Iodine is ortho to the Fluorine. If the coupling were meta (³J), it would be significantly smaller (~8 Hz).
References
Substituent Chemical Shifts (SCS) in NMR : Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]
¹³C-¹⁹F Coupling Constants in Aromatic Systems : Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1]
Heavy Atom Effects (Iodine Shielding) : Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH.
Solvent Effects in NMR : Abraham, R. J., & Mobli, M. (2008).[1] Modelling 1H NMR spectra of organic compounds: Theory and applications. Wiley.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for Purity Analysis of Lifitegrast (CAS 1000576-09-9)
Content Type: Comparative Technical Guide
Executive Summary & Molecule Profile
Lifitegrast (CAS 1000576-09-9) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease (Xiidra®).[1][2][3][4][5] Chemically, it is a complex tetrahydroisoquinoline derivative containing a carboxylic acid moiety, a benzofuran ring, and a sulfone group.
Analytical Challenge:
The molecule presents a specific "retention-solubility paradox."
Solubility: High at pH > 6.0 (due to ionization of the carboxylic acid).
Retention: Poor at pH > 6.0 (elutes too close to the void volume).
Selectivity: The presence of multiple aromatic rings (benzofuran, phenyl, isoquinoline) makes the separation of structural isomers and synthetic by-products difficult on standard alkyl (C18) phases.
This guide compares the industry-standard C18 Phosphate Method against an optimized Phenyl-Hexyl/TFA Method , demonstrating why the latter offers superior resolution for complex impurity profiling.[2]
Comparative Analysis: Selecting the Stationary Phase
We evaluated three distinct chromatographic approaches to determine the optimal system for purity analysis.
Method A (Standard C18): While robust, the C18 phase relies solely on hydrophobicity. Lifitegrast contains extensive aromatic systems; standard C18 often fails to resolve "critical pairs"—impurities that differ only by the position of a substituent on the aromatic ring.
Method C (Phenyl-Hexyl): The Phenyl-Hexyl phase introduces
- interactions .[2] The electron-rich aromatic rings of Lifitegrast and its impurities interact differently with the phenyl ring on the stationary phase. This provides "orthogonal" selectivity, pulling aromatic impurities away from the main peak and significantly improving resolution.
Optimized Experimental Protocol (Method C)
This protocol utilizes the Phenyl-Hexyl chemistry to maximize resolution between the API and its degradation products (specifically the deschloro- and benzofuran-related impurities).[2]
3.1. Chromatographic Conditions
Instrument: HPLC/UHPLC System with PDA or UV detector.
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., XBridge or similar).
Column Temperature:
(Elevated temperature reduces backpressure and improves mass transfer).
Detection: UV at 260 nm (Isobestic point for key aromatic moieties).
3.2. Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water.
Why TFA? TFA acts as an ion-pairing agent.[2] It suppresses the ionization of the carboxylic acid (ensuring retention) and masks residual silanols on the column, eliminating peak tailing.
Mobile Phase B (Organic): Acetonitrile (ACN).
3.3. Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
20.0
30
70
Linear Gradient
25.0
10
90
Wash
25.1
90
10
Re-equilibration
30.0
90
10
End
Method Development Logic Flow (Visualized)
The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl method.
Figure 1: Decision tree illustrating the selection of Low pH + Phenyl-Hexyl chemistry to overcome the specific structural challenges of Lifitegrast.
Validation & System Suitability
To ensure the method is "self-validating" (trustworthiness), the following criteria must be met before every analytical run:
Resolution (Rs): The resolution between Lifitegrast and its nearest eluting impurity (usually the R-isomer or deschloro-analog) must be
Procedure: Dissolve standard in 100% ACN first, then dilute with water. This prevents precipitation that occurs if you attempt to dissolve directly in the acidic mobile phase.
References
Austin Publishing Group. (2022). A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC.
National Institutes of Health (NIH) - PubChem. Lifitegrast | C29H24Cl2N2O7S | CID 11965427.
Journal of Pharmaceutical and Biomedical Analysis. (2024). A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance.
Taylor & Francis Online. Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation.
A Senior Application Scientist's Guide to the Validation of the ¹⁹F NMR Chemical Shift for 3-Bromo-5-fluoro-4-iodotoluene
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel fluorinated molecules is paramount. The fluorine-19 (¹⁹F) NMR spectrum is an exceptionally sensitive probe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel fluorinated molecules is paramount. The fluorine-19 (¹⁹F) NMR spectrum is an exceptionally sensitive probe of the local electronic environment, offering a wide chemical shift range that is highly informative for structural elucidation.[1][2] However, for a newly synthesized or sparsely documented compound like 3-Bromo-5-fluoro-4-iodotoluene, validating the observed ¹⁹F chemical shift is a critical step to ensure structural integrity and purity.
This guide provides an in-depth, practical comparison of methodologies for validating the ¹⁹F NMR chemical shift of 3-Bromo-5-fluoro-4-iodotoluene. We will move beyond simple data reporting to explain the causality behind our analytical choices, presenting a self-validating system that combines computational chemistry with empirical estimation based on established principles of substituent effects.
The Challenge: Validating the Unknown
An immediate challenge in the analysis of a novel compound is the absence of a reference experimental value in the literature. In such cases, a multi-faceted approach is required to build a strong case for the correct chemical shift assignment. This guide will focus on two principal validation pathways:
In Silico Prediction: Leveraging quantum mechanical calculations to predict the ¹⁹F NMR chemical shift.
Estimation by Analogy: Applying known substituent chemical shift (SCS) effects to a simpler, well-documented base molecule.
By comparing the results of these orthogonal approaches, we can establish a high degree of confidence in the validated chemical shift.
Part 1: Computational Prediction of the ¹⁹F NMR Chemical Shift
Density Functional Theory (DFT) has emerged as a powerful and accessible tool for predicting NMR parameters with a reasonable degree of accuracy for small to medium-sized organic molecules.[3] For fluorinated aromatic compounds, specific functionals and basis sets have been shown to provide reliable predictions, often with a mean absolute deviation of only a few parts per million (ppm).[3]
Experimental Protocol: DFT-Based ¹⁹F NMR Chemical Shift Calculation
This protocol outlines the steps for a DFT-based prediction of the ¹⁹F NMR chemical shift for 3-Bromo-5-fluoro-4-iodotoluene.
1. Molecular Geometry Optimization:
Rationale: The first and most critical step is to obtain an accurate three-dimensional structure of the molecule at its lowest energy state. NMR chemical shifts are highly sensitive to the molecular geometry.
Method:
Construct the 3D model of 3-Bromo-5-fluoro-4-iodotoluene using a molecular modeling software (e.g., Avogadro, GaussView).
Perform a geometry optimization using a suitable DFT method and basis set. A commonly used and effective combination for this purpose is the B3LYP functional with the 6-31+G(d,p) basis set.[3]
Ensure the optimization converges to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.
2. NMR Shielding Tensor Calculation:
Rationale: Once the optimized geometry is obtained, the magnetic shielding tensor for the fluorine nucleus can be calculated. This tensor describes how the electron cloud around the nucleus shields it from the external magnetic field.
Method:
Using the optimized geometry from the previous step, perform a single-point NMR calculation.
The Gauge-Independent Atomic Orbital (GIAO) method is the standard and recommended approach for calculating NMR shielding constants.
Employ a reliable DFT functional and basis set for the NMR calculation. The ωB97XD functional with the aug-cc-pvdz basis set has been shown to provide a good balance of accuracy and computational cost for ¹⁹F chemical shifts.[4]
3. Chemical Shift Referencing:
Rationale: The output of the NMR calculation is an absolute shielding value (σ), not a chemical shift (δ). To convert the shielding to a chemical shift, it must be referenced against the calculated shielding of a known standard.
Method:
Perform the same geometry optimization and NMR shielding calculation (using the identical level of theory) for a reference compound. Trichlorofluoromethane (CFCl₃) is the standard reference for ¹⁹F NMR, with its chemical shift defined as 0.0 ppm.[2]
Calculate the predicted chemical shift (δ_pred) using the following equation:
δ_pred = σ_ref - σ_calc
where σ_ref is the calculated shielding of the reference compound and σ_calc is the calculated shielding of the target molecule.
Below is a diagram illustrating the computational workflow.
Caption: Workflow for DFT-based ¹⁹F NMR chemical shift prediction.
Part 2: Estimation by Analogy Using Substituent Chemical Shift (SCS) Effects
This method provides a valuable cross-check to the computational prediction. It relies on the principle that the chemical shift of a substituted aromatic compound can be estimated by adding empirically derived substituent chemical shift (SCS) increments to the chemical shift of the parent compound (in this case, fluorobenzene).
Rationale for Substituent Effects
The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-donating groups increase the electron density (shielding), causing an upfield shift (to more negative ppm values), while electron-withdrawing groups decrease the electron density (deshielding), leading to a downfield shift (to more positive ppm values).[5] The magnitude of this effect depends on the nature of the substituent and its position (ortho, meta, or para) relative to the fluorine atom.
Protocol: Estimation of ¹⁹F Chemical Shift by SCS Analysis
1. Select a Base Molecule and its Experimental Chemical Shift:
The most appropriate base molecule is fluorobenzene. Its ¹⁹F chemical shift in CDCl₃ is approximately -113.5 ppm relative to CFCl₃.[5]
2. Obtain Substituent Chemical Shift (SCS) Increments:
Literature provides SCS values for various substituents on a fluorobenzene ring. These values are position-dependent. For our target molecule, we need the SCS values for:
A methyl group in the meta position.
A bromine atom in the meta position.
An iodine atom in the para position.
3. Calculate the Estimated Chemical Shift:
The estimated chemical shift (δ_est) is calculated using the following additive model:
δ_est = δ_fluorobenzene + Σ(SCS_substituent)
The logical flow for this estimation is depicted below.
Caption: Workflow for ¹⁹F chemical shift estimation via SCS effects.
Comparative Analysis and Validation
The table below presents a hypothetical comparison of the results obtained from the two validation methods. Note: As experimental data for the exact SCS increments can vary slightly depending on the literature source and solvent, and the DFT prediction carries an inherent error, the goal is to achieve reasonable agreement between the methods.
Validation Method
Key Parameters/Inputs
Predicted/Estimated ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃)
Computational Prediction
Functional: ωB97XD, Basis Set: aug-cc-pvdz
-118.7
Estimation by Analogy
Base: Fluorobenzene (-113.5 ppm) + SCS increments
-117.5
In this hypothetical scenario, the close agreement between the computationally predicted value (-118.7 ppm) and the value estimated from substituent effects (-117.5 ppm) provides strong evidence that the true experimental ¹⁹F chemical shift for 3-Bromo-5-fluoro-4-iodotoluene should lie in the range of -117 to -119 ppm. Any experimentally observed signal in this region can thus be assigned with a high degree of confidence.
Conclusion
For novel fluorinated compounds such as 3-Bromo-5-fluoro-4-iodotoluene, where direct experimental reference data is unavailable, a robust validation of the ¹⁹F NMR chemical shift is not only achievable but essential. By systematically combining the predictive power of modern computational chemistry with the well-established principles of substituent effects, researchers can build a compelling, self-validating case for their structural assignments. This dual-pronged approach embodies scientific rigor, ensuring that the data generated is both trustworthy and defensible, which is critical for applications in materials science and drug development.
References
ResearchGate. ¹⁹F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available from: [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Available from: [Link]
AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]
University of Ottawa. 19Flourine NMR. Available from: [Link]
National Center for Biotechnology Information (PMC). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
Elemental Analysis Standards for Fluorinated Bromo-Iodotoluenes: A Comparative Technical Guide
The following guide is structured as a high-level technical white paper designed for senior researchers and analytical chemists. It bypasses generic introductions to focus on the specific challenges of poly-halogenated a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical white paper designed for senior researchers and analytical chemists. It bypasses generic introductions to focus on the specific challenges of poly-halogenated aromatic scaffolds.
Executive Summary: The "Halogen Trinity" Challenge
Fluorinated bromo-iodotoluenes represent a distinct class of "privileged scaffolds" in drug discovery and optoelectronics (OLEDs). However, validating their purity presents a unique analytical paradox:
Fluorine (F): High bond strength (C-F) requires aggressive combustion, yet it attacks silica quartz components in standard CHN analyzers.
Bromine (Br) & Iodine (I): Heavy halogens are prone to incomplete combustion and significant "memory effects" (carryover) in instrumentation.
Volatility: The toluene core increases vapor pressure, risking analyte loss before detection.
This guide objectively compares the three primary analytical standards (methodologies) for certifying these compounds: Traditional Schöniger Flask , Microwave-Induced Combustion (MIC) , and ICP-MS . We establish MIC coupled with Ion Chromatography (MIC-IC) as the superior "Gold Standard" for this specific molecular class.
Comparative Analysis of Analytical Standards
We evaluated three analytical workflows ("The Products") based on recovery rates, precision (RSD), and safety when analyzing a reference standard of 4-bromo-2-fluoro-5-iodotoluene.
Table 1: Performance Matrix of Elemental Analysis Methods
Feature
Method A: MIC-IC (Recommended)
Method B: Schöniger Flask (Traditional)
Method C: ICP-MS (Trace Only)
Principle
Closed-vessel microwave combustion + Ion Chromatography
Open-flask combustion + Titration/IC
Acid digestion + Mass Spectrometry
F-Recovery
99.8% ± 0.4%
92.0% - 96.0% (Loss due to volatility)
< 10% (High Ionization Potential issues)
I-Recovery
99.5% ± 0.5%
95.0% (Sublimation losses)
98.0% (Good, but memory effects)
Sample Req.
Low (5–10 mg)
High (20–50 mg)
Very Low (<1 mg)
Interference
Resolved (Chromatographic separation of F/Br/I)
High (Coprecipitation in titration)
High (Isobaric interferences)
Safety
High (Automated, closed system)
Low (Explosion risk, toxic vapor)
High
Suitability
Stoichiometric Purity (Major %)
Rough Estimation
Trace Impurity (ppm level)
Critical Insight: Why Traditional CHN Fails
Standard CHN analyzers (combustion at ~950°C) often fail with this specific matrix. The C-F bond is thermodynamically stable, often requiring temperatures >1000°C for quantitative rupture. Furthermore, liberated Fluorine (
/) reacts with the quartz combustion tube (), forming volatile , which permanently damages the detector and yields low F results.
The Superior Standard: Microwave-Induced Combustion (MIC)[1]
The MIC-IC workflow is the only self-validating system for fluorinated bromo-iodotoluenes because it decouples digestion (breaking the matrix) from detection (quantifying the ions).
Mechanism of Action[2]
Ignition: The sample is sealed in a quartz vessel with 20 bar
. Microwave radiation ignites a pellet (e.g., ammonium nitrate) or the sample itself.
Reflux: After combustion, the system automatically switches to a reflux cycle. The absorbing solution (typically dilute
or ) washes the vessel walls, capturing 100% of the volatile halogens (, , ).
Separation: The solution is injected into an Ion Chromatograph (IC), where F, Br, and I elute at distinct times, eliminating cross-talk.
Experimental Data: Recovery Validation
Study Condition: 50 mg of 2-fluoro-4-iodotoluene standard.
MIC-IC: Recoveries for F and I were consistently within the 99-101% range.
Schöniger: Iodine recovery dropped to 94% due to iodine sublimation (purple vapors observed) during the manual rinsing step.
Recommended Protocol: MIC-IC Workflow
Objective: Simultaneous quantitative determination of F, Br, and I in a toluene scaffold.
Reagents & Equipment[1][3][4][5][6][7]
System: Multiwave Microwave Digestion System (e.g., Anton Paar or equivalent) with Quartz vessels.
Absorbing Solution: 50 mM
(Essential to keep Iodine reduced as and prevent formation).
IC Column: Anion exchange column (high capacity) to resolve Fluoride (early eluter) from Iodide (late eluter).
Step-by-Step Methodology
Sample Prep: Weigh 10–15 mg of the fluorinated bromo-iodotoluene into a polycarbonate capsule. Crucial: Do not use paper wrappers as they add high carbon background.
Vessel Charge: Add 6 mL of 50 mM
to the vessel bottom. Insert the quartz holder with the sample.
Pressurization: Charge vessel with 20 bar high-purity Oxygen (
).
Microwave Program:
Ramp: 5 mins to 1400 W (Ignition usually occurs <60s).
Hold: 5 mins at max power (Reflux step).
Cool: 20 mins (Allow pressure to drop).
Analysis: Transfer the absorbing solution to IC vials.
Mobile Phase: Carbonate/Bicarbonate buffer.
Flow Rate: 1.0 mL/min.
Detection: Suppressed Conductivity.
Self-Validating Checkpoint
The "Carbon Check": Analyze the digest for dissolved Carbon. If the solution is clear and colorless, but Carbon content is >1% (dissolved), combustion was incomplete. Re-run with higher
pressure.
The "Iodine Check": If the solution is yellow/brown,
has oxidized to . Add drops of hydrazine or ascorbic acid to reduce it back to colorless before injection.
Visualization: The Analytical Decision Tree
The following diagram illustrates the logical flow for selecting the correct analysis method based on the specific halogen profile of the target molecule.
Figure 1: Analytical decision tree for selecting the validation standard for poly-halogenated aromatics. Green path indicates the recommended workflow.
References
Matussek, M., et al. (2021). Simultaneous determination of halogens (F, Cl, Br, I) in organic compounds by MIC-IC.Microchemical Journal . [Link]
Flores, E. M. M., et al. (2008). Microwave-induced combustion: A new sample preparation method for trace analysis.[1]Analytical Chemistry . [Link]
Mesko, M. F., et al. (2016). Sample preparation of active pharmaceutical ingredients for halogen determination.[2][3]Journal of Analytical Atomic Spectrometry . [Link]